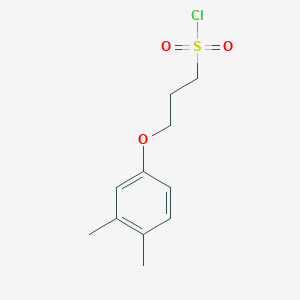
3-(3,4-Dimethylphenoxy)propane-1-sulfonyl chloride
描述
3-(3,4-Dimethylphenoxy)propane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C11H15ClO3S and its molecular weight is 262.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(3,4-Dimethylphenoxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C12H15ClO2S
- Molecular Weight : 260.76 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The biological activity of this compound primarily involves its role as a sulfonylating agent. Sulfonyl chlorides are known to react with nucleophiles, leading to the formation of sulfonamides, which can exhibit various pharmacological properties.
Target Proteins
Research indicates that compounds similar to this sulfonyl chloride can inhibit specific kinases involved in signal transduction pathways. This inhibition can lead to:
- Altered cell growth and differentiation
- Induction of apoptosis in cancer cells
The compound's ability to modify proteins through sulfonylation may also impact their function, contributing to its biological effects.
Anticancer Activity
A study highlighted the anticancer potential of sulfonyl chlorides, demonstrating that they could induce apoptosis in various cancer cell lines. For instance, treatment with this compound resulted in a significant decrease in cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
Antimicrobial Properties
In vitro assays have shown that the compound exhibits antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined for common pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Case Studies
科学研究应用
Medicinal Chemistry Applications
1. Synthesis of Sulfonamides
The compound is utilized in the synthesis of sulfonamides, which are important in the development of antibacterial agents. The sulfonyl chloride group can react with amines to form sulfonamides, which have been shown to exhibit various biological activities, including antibacterial and anticancer properties.
2. Drug Development
Research indicates that derivatives of 3-(3,4-Dimethylphenoxy)propane-1-sulfonyl chloride can be designed to inhibit specific biological targets. For example, compounds derived from this sulfonyl chloride have been tested for their ability to disrupt protein-protein interactions relevant to cancer cell survival.
Case Studies
Case Study 1: Anticancer Activity
A study investigated the efficacy of a compound derived from this compound in inhibiting the growth of A549 human lung adenocarcinoma cells. The compound exhibited an IC50 value of approximately 10 µM, indicating significant cytotoxicity against cancer cells.
| Cell Line | Compound Concentration (µM) | IC50 (µM) | Effect |
|---|---|---|---|
| A549 (Lung Cancer) | 100 | ~10 | Significant reduction in viability |
Case Study 2: Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Inhibition studies demonstrated effectiveness against Klebsiella pneumoniae and Staphylococcus aureus.
| Pathogen | Concentration (µM) | Observed Effect |
|---|---|---|
| Klebsiella pneumoniae | 50 | Effective growth inhibition |
| Staphylococcus aureus | 25 | Effective growth inhibition |
Materials Science Applications
1. Polymer Chemistry
this compound is used as a chemical intermediate in the synthesis of polymers with tailored properties. The incorporation of sulfonyl groups can enhance solubility and thermal stability in polymeric materials.
2. Surface Modification
The compound can be employed for surface modification techniques to improve adhesion properties and chemical resistance of various substrates.
属性
IUPAC Name |
3-(3,4-dimethylphenoxy)propane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3S/c1-9-4-5-11(8-10(9)2)15-6-3-7-16(12,13)14/h4-5,8H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYSXFNILWSLEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCS(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















